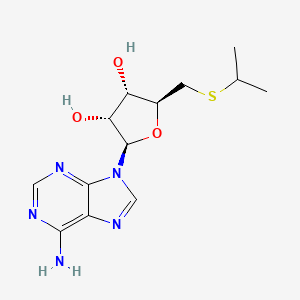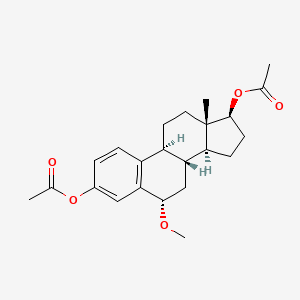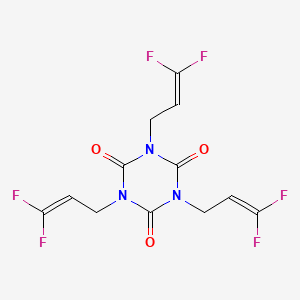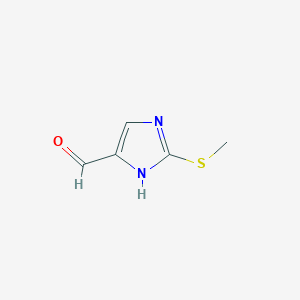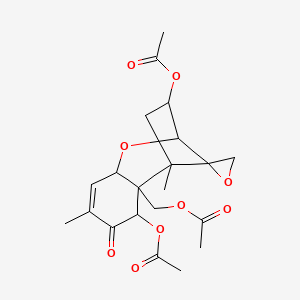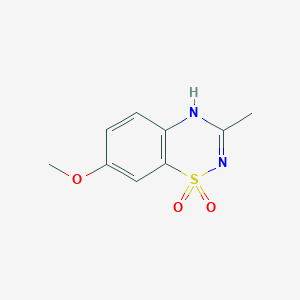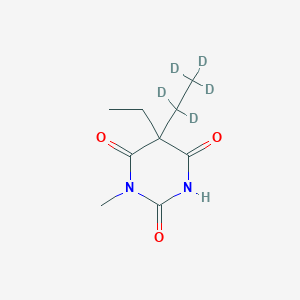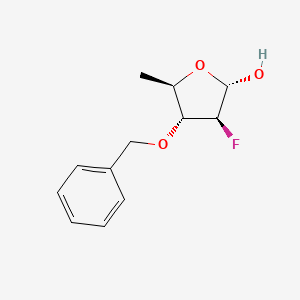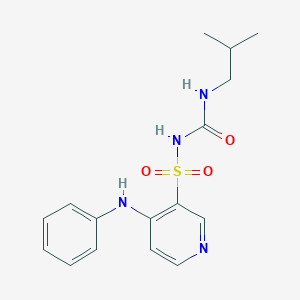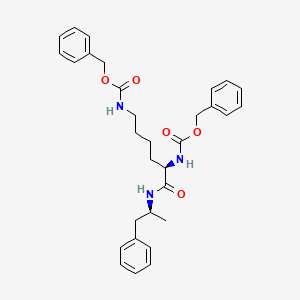amine](/img/structure/B13413433.png)
[1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenoxy)propan-2-ylamine: is an organic compound with the molecular formula C12H19NO It is a derivative of phenoxypropanamine, characterized by the presence of a dimethylphenoxy group attached to a propan-2-yl chain, which is further linked to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.
Formation of Epoxide: The reaction between 2,6-dimethylphenol and epichlorohydrin in the presence of a base such as sodium hydroxide forms an epoxide intermediate.
Amination: The epoxide is then reacted with methylamine under controlled conditions to yield 1-(2,6-Dimethylphenoxy)propan-2-ylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(2,6-Dimethylphenoxy)propan-2-ylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenoxypropanamines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: 1-(2,6-Dimethylphenoxy)propan-2-ylamine has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound’s structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry:
Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2,6-Dimethylphenoxy)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Phenoxypropanamines: Compounds with similar structures but different substituents on the phenoxy or propanamine groups.
Dimethylphenoxy Derivatives: Compounds with variations in the position or number of methyl groups on the phenoxy ring.
Uniqueness:
Structural Features: The presence of both dimethylphenoxy and methylamine groups in 1-(2,6-Dimethylphenoxy)propan-2-ylamine provides unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenoxy)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9-6-5-7-10(2)12(9)14-8-11(3)13-4/h5-7,11,13H,8H2,1-4H3 |
Clave InChI |
GXKJODUDPCAIAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




